2,5-Dichloro-4-methylthioanisole
Overview
Description
2,5-Dichloro-4-methylthioanisole is a chemical compound with the molecular formula C8H8Cl2S and a molecular weight of 207.12 . It is widely used in scientific research due to its unique properties and applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two chlorine atoms and one methylthio group attached to it . The exact structure can be obtained from the MOL file provided in the ChemicalBook .Scientific Research Applications
Synthesis and Antimicrobial Activities
2,5-Dichloro-4-methylthioanisole is a chemical that can be used as a precursor or structural component in the synthesis of various compounds with potential antimicrobial and anti-inflammatory properties. For instance, compounds bearing the 4-methylthiophenyl moiety have demonstrated excellent anti-inflammatory activity. Additionally, derivatives with 4-anisyl, 4-methylthiophenyl, and other such moieties have shown significant antimicrobial activity against a range of tested strains, highlighting their potential for the development of new therapeutic agents (Karthikeyan & Holla, 2008).
Conformational Analysis
Research into the conformational features of non-aromatic ring compounds like 2,5-dichloro-1,4-dithianes, which share a structural similarity with this compound, provides insights into the effects of substitution patterns on their physical properties. Studies involving dipole moments and infrared spectra contribute to our understanding of how different substituents impact the stability and reactivity of such molecules (Kalff & Havinga, 2010).
Corrosion Inhibition
The derivatives of this compound, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been studied for their potential in corrosion inhibition. These studies demonstrate the compounds' effectiveness in preventing corrosion of mild steel in acidic media, making them valuable for industrial applications where corrosion resistance is critical (Lagrenée et al., 2002).
Water Treatment and Odor Management
This compound related compounds, particularly chloroanisoles, have been identified as contributors to off-flavors and odors in drinking water. Understanding their formation and kinetics during water chlorination processes is crucial for developing strategies to minimize their presence, ensuring water quality and safety (Zhang et al., 2016).
Future Directions
Properties
IUPAC Name |
1,4-dichloro-2-methyl-5-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTAOVIUCGXCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262701 | |
Record name | 1,4-Dichloro-2-methyl-5-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803837-13-9 | |
Record name | 1,4-Dichloro-2-methyl-5-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803837-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-2-methyl-5-(methylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301262701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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